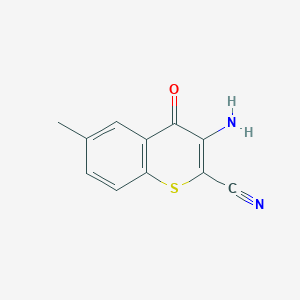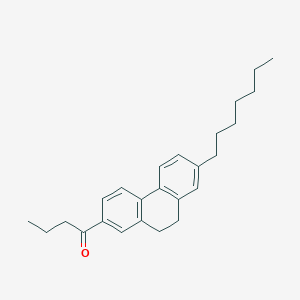
1-(7-Heptyl-9,10-dihydrophenanthren-2-YL)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Heptyl-9,10-dihydrophenanthren-2-YL)butan-1-one is a chemical compound that belongs to the class of organic compounds known as phenanthrenes. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of a heptyl group and a butanone group attached to the phenanthrene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Heptyl-9,10-dihydrophenanthren-2-YL)butan-1-one typically involves the alkylation of 9,10-dihydrophenanthrene with a suitable alkyl halide under Friedel-Crafts alkylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction conditions include:
Temperature: 0-50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-6 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters are optimized to achieve high conversion rates and selectivity. The use of advanced purification techniques such as column chromatography and recrystallization ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(7-Heptyl-9,10-dihydrophenanthren-2-YL)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: NaBH4 in methanol, LiAlH4 in ether
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like FeCl3
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
1-(7-Heptyl-9,10-dihydrophenanthren-2-YL)butan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(7-Heptyl-9,10-dihydrophenanthren-2-YL)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(7-Heptyl-9,10-dihydrophenanthren-2-yl)pentan-1-one
- 1-Butanone, 1-(7-heptyl-9,10-dihydro-2-phenanthrenyl)
Uniqueness
1-(7-Heptyl-9,10-dihydrophenanthren-2-YL)butan-1-one is unique due to its specific structural features, such as the heptyl and butanone groups attached to the phenanthrene core. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61313-99-3 |
|---|---|
Molecular Formula |
C25H32O |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-(7-heptyl-9,10-dihydrophenanthren-2-yl)butan-1-one |
InChI |
InChI=1S/C25H32O/c1-3-5-6-7-8-10-19-11-15-23-20(17-19)12-13-21-18-22(14-16-24(21)23)25(26)9-4-2/h11,14-18H,3-10,12-13H2,1-2H3 |
InChI Key |
VPTPAIQFGSOOKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)C(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphate](/img/structure/B14592584.png)
![7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14592596.png)
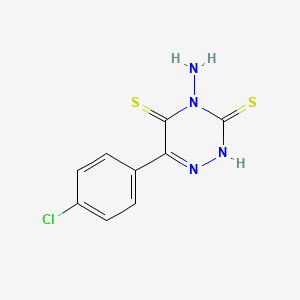
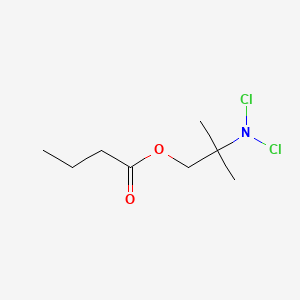

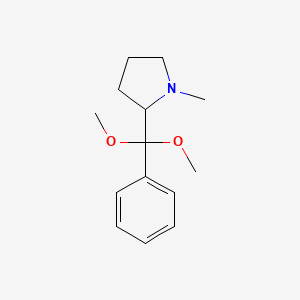
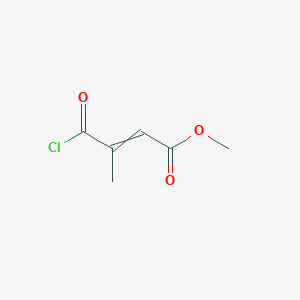
![2'-(Hydroxymethyl)-4',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14592638.png)
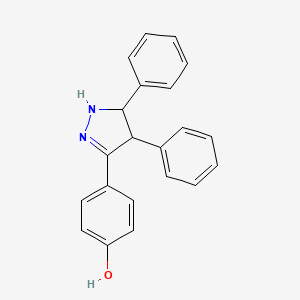
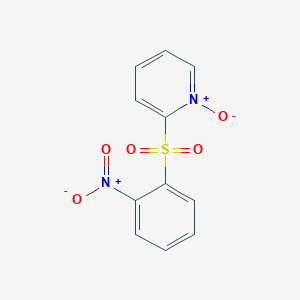
![1-[Di(propan-2-yl)phosphanyl]piperidine](/img/structure/B14592651.png)
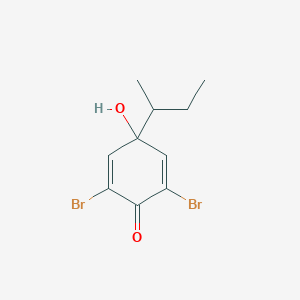
![4-[(2-Oxocyclohexyl)oxy]benzaldehyde](/img/structure/B14592679.png)
